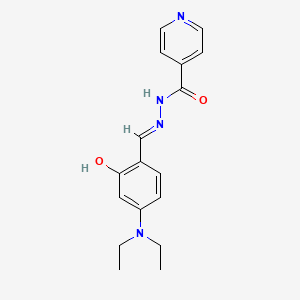
deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH: is a synthetic peptide analogue of the antidiuretic hormone arginine vasopressin. This compound is designed to mimic the effects of natural vasopressin but with modifications that enhance its stability and efficacy. It is primarily used in medical and scientific research for its potent vasopressor and antidiuretic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product.
化学反応の分析
Types of Reactions: Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiol groups under certain conditions.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Analogues with modified amino acid sequences.
科学的研究の応用
Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of vasopressin receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic uses in conditions like diabetes insipidus and bleeding disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
作用機序
The compound exerts its effects by binding to vasopressin receptors, primarily the V2 receptor in the kidneys. This binding activates a signaling cascade that increases water reabsorption in the renal collecting ducts, leading to antidiuretic effects. Additionally, it can bind to V1 receptors in blood vessels, causing vasoconstriction and increasing blood pressure.
類似化合物との比較
Desmopressin: A synthetic analogue of vasopressin with similar antidiuretic properties but different receptor selectivity.
Terlipressin: Another vasopressin analogue used primarily for its vasoconstrictive effects in treating bleeding esophageal varices.
Lypressin: A vasopressin analogue with a slightly different amino acid sequence, used in the treatment of diabetes insipidus.
Uniqueness: Deamino-Cys(1)-Glu-DL-His-DL-2Nal-Arg-DL-Trp-Gly-Cys(1)-Pro-Pro-Lys-Asn-OH is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other vasopressin analogues in terms of efficacy and safety.
特性
分子式 |
C69H91N19O16S2 |
|---|---|
分子量 |
1506.7 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,13S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75)/t45-,46-,47-,48?,49?,50?,51-,52-,53-,54-/m0/s1 |
InChIキー |
RFMOGPSXMCHBKU-POCXYWRMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CSSCCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)







![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10752566.png)

